REACTION_CXSMILES
|
[P].[P:2]([O-:6])([O-:5])([O-:4])=[O:3].[P:7]([O-:11])([O-:10])([O-:9])=[O:8].[Al+3:12].P(=O)(O)(O)O>CO>[P:2]([O-:6])([O-:5])([O-:4])=[O:3].[Al+3:12].[P:7](=[O:8])([OH:11])([OH:10])[OH:9].[Al:12] |f:2.3,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[P]
|
Name
|
C2 to C12 alkanes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
alkenes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[P]
|
Name
|
zeolite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Name
|
oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[P]
|
Name
|
zeolite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
aluminum phosphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[Al+3]
|
Name
|
zeolite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Name
|
zeolite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
aluminum phosphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[Al+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Name
|
zeolite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[P]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[P]
|
Name
|
aluminum phosphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[Al+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[P]
|
Name
|
zeolite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
aluminum phosphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[Al+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
kaolin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
zeolite
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
ethers
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[P]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[P]
|
Name
|
zeolite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[P]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[P]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 200 to 700° C.
|
Type
|
CUSTOM
|
Details
|
5,194,412 provides improved catalytic compositions that
|
Type
|
CUSTOM
|
Details
|
are prepared from clay which
|
Type
|
ADDITION
|
Details
|
containing alumina
|
Type
|
CUSTOM
|
Details
|
are used in the preparation of catalytic compositions
|
Type
|
CUSTOM
|
Details
|
the preparation of cracking catalysts which
|
Type
|
CUSTOM
|
Details
|
5,521,133 relates to microspheres produced by spray
|
Type
|
CUSTOM
|
Details
|
drying clay slurries
|
Type
|
CUSTOM
|
Details
|
to form attrition-resistant microspheres
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
ADDITION
|
Details
|
the addition of phosphoric acid (or other phosphate compounds) with kaolin clay in a spray
|
Type
|
CUSTOM
|
Details
|
drying process
|
Type
|
CUSTOM
|
Details
|
to produce
|
Type
|
CUSTOM
|
Details
|
spray-dried microspheres, which
|
Type
|
ADDITION
|
Details
|
before being mixed with a source of phosphorus
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
ADDITION
|
Details
|
before mixing with phosphate-
|
Type
|
ADDITION
|
Details
|
containing compound
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
5,348,643, both describe formation of a cracking catalyst by spray drying a slurry of zeolite with a slurry of clay
|
Type
|
ADDITION
|
Details
|
treated with a phosphorus source at a pH less than 3
|
Type
|
ADDITION
|
Details
|
Sufficient water is added
|
Type
|
ADDITION
|
Details
|
This usually involves addition of alumina to the ceramic mix
|
Type
|
TEMPERATURE
|
Details
|
by heat treatment
|
Name
|
aluminum phosphate
|
Type
|
product
|
Smiles
|
P(=O)([O-])([O-])[O-].[Al+3]
|
Name
|
phosphoric acid
|
Type
|
product
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
aluminum
|
Type
|
product
|
Smiles
|
[Al]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[P].[P:2]([O-:6])([O-:5])([O-:4])=[O:3].[P:7]([O-:11])([O-:10])([O-:9])=[O:8].[Al+3:12].P(=O)(O)(O)O>CO>[P:2]([O-:6])([O-:5])([O-:4])=[O:3].[Al+3:12].[P:7](=[O:8])([OH:11])([OH:10])[OH:9].[Al:12] |f:2.3,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[P]
|
Name
|
C2 to C12 alkanes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
alkenes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[P]
|
Name
|
zeolite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Name
|
oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[P]
|
Name
|
zeolite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
aluminum phosphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[Al+3]
|
Name
|
zeolite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Name
|
zeolite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
aluminum phosphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[Al+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Name
|
zeolite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[P]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[P]
|
Name
|
aluminum phosphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[Al+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[P]
|
Name
|
zeolite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
aluminum phosphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[Al+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
kaolin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
zeolite
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
ethers
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[P]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[P]
|
Name
|
zeolite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[P]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[P]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 200 to 700° C.
|
Type
|
CUSTOM
|
Details
|
5,194,412 provides improved catalytic compositions that
|
Type
|
CUSTOM
|
Details
|
are prepared from clay which
|
Type
|
ADDITION
|
Details
|
containing alumina
|
Type
|
CUSTOM
|
Details
|
are used in the preparation of catalytic compositions
|
Type
|
CUSTOM
|
Details
|
the preparation of cracking catalysts which
|
Type
|
CUSTOM
|
Details
|
5,521,133 relates to microspheres produced by spray
|
Type
|
CUSTOM
|
Details
|
drying clay slurries
|
Type
|
CUSTOM
|
Details
|
to form attrition-resistant microspheres
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
ADDITION
|
Details
|
the addition of phosphoric acid (or other phosphate compounds) with kaolin clay in a spray
|
Type
|
CUSTOM
|
Details
|
drying process
|
Type
|
CUSTOM
|
Details
|
to produce
|
Type
|
CUSTOM
|
Details
|
spray-dried microspheres, which
|
Type
|
ADDITION
|
Details
|
before being mixed with a source of phosphorus
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
ADDITION
|
Details
|
before mixing with phosphate-
|
Type
|
ADDITION
|
Details
|
containing compound
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
5,348,643, both describe formation of a cracking catalyst by spray drying a slurry of zeolite with a slurry of clay
|
Type
|
ADDITION
|
Details
|
treated with a phosphorus source at a pH less than 3
|
Type
|
ADDITION
|
Details
|
Sufficient water is added
|
Type
|
ADDITION
|
Details
|
This usually involves addition of alumina to the ceramic mix
|
Type
|
TEMPERATURE
|
Details
|
by heat treatment
|
Name
|
aluminum phosphate
|
Type
|
product
|
Smiles
|
P(=O)([O-])([O-])[O-].[Al+3]
|
Name
|
phosphoric acid
|
Type
|
product
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
aluminum
|
Type
|
product
|
Smiles
|
[Al]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |